ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Description
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (CAS: 120732-04-9) is a pyrrole-based heterocyclic compound with a trifluoromethyl (-CF₃) substituent at the 4-position and an ethyl ester group at the 3-position. Its molecular formula is C₈H₈F₃NO₂, and it appears as a white crystalline powder . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting inflammation, cancer, and infectious diseases . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRFQUCZHDBZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559511 | |
| Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120732-04-9 | |
| Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Overview
The patented four-step synthesis begins with the condensation of alkyl vinyl ether (e.g., ethyl vinyl ether) and trifluoroacetyl chloride to form 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone. Subsequent acetal formation, phosphonoacetate condensation, and cyclization yield the target pyrrole derivative.
Step 1: Formation of 4-Chloro-4-Alkoxy-1,1,1-Trifluoro-2-Butanone
Ethyl vinyl ether (0.37 mol) reacts with trifluoroacetyl chloride (0.37 mol) at 0–5°C in toluene, followed by gradual warming to 25°C. Excess alkyl vinyl ether (10–50% stoichiometric) enhances conversion, achieving a crude yield of 94% (71% purity by GC). Key challenges include controlling exothermicity and minimizing unreacted starting material, necessitating iterative trifluoroacetyl chloride additions.
Step 2: Acetal Formation
The chlorinated intermediate undergoes acetalization with methanol or ethanol in the presence of acidic catalysts. For example, treatment with 1.2 equivalents of methanol and catalytic p-toluenesulfonic acid (PPTS) at 80°C for 4 hours affords the acetal derivative in 85% yield.
Step 3: Phosphonoacetate Condensation
Triethyl phosphonoacetate (1.1 equivalents) reacts with the acetal in tetrahydrofuran (THF) under basic conditions (NaH, 0°C). This step generates a dienoate mixture, isolated via solvent extraction (heptane/water) with 78% efficiency.
Step 4: Cyclization to Pyrrole
Cyclization of the dienoate mixture employs formamide and methoxide at 60–100°C, followed by acetic acid quenching. Distillation at 145°C yields ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate with 62% overall purity.
Key Data Table: Four-Step Synthesis Parameters
TosMIC-Mediated Cyclization
One-Pot Cyclization Strategy
A streamlined approach utilizes TosMIC as a cyclizing agent. Sodium hydride (0.02 mol) and methyl 4,4,4-trifluorobut-2-enoate (0.01 mol) react in anhydrous THF at 50°C for 2 hours, followed by TosMIC addition. Purification via column chromatography (petroleum ether/ethyl acetate, 7:3) yields the methyl ester analog, adaptable to ethyl esters by substituting methyl acrylate with ethyl analogs.
Mechanistic Insights
The reaction proceeds via base-induced enolate formation, followed by [3+2] cycloaddition with TosMIC. The trifluoromethyl group stabilizes the transition state, enhancing regioselectivity.
Optimization Note:
-
Solvent: THF outperforms DMF or DMSO due to better enolate stabilization.
-
Temperature: Elevated temperatures (50°C) reduce reaction time but may promote side reactions.
Nickel-Catalyzed Cross-Coupling
Coupling with Arylboronic Acids
Arylboronic acids (1.2 equivalents) react with ethyl 2-(cyanomethyl)-3-oxo-3-phenylpropanoate in THF at 100°C under air, catalyzed by Ni(dppe)Cl₂ (10 mol%) and ZnCl₂ (0.8 mmol). This method constructs the pyrrole ring via C–N bond formation, achieving 31% yield for ethyl 5-phenyl-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate.
Substrate Scope and Limitations
-
Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) enhance yields due to improved electrophilicity.
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Steric hindrance at the ortho position reduces efficiency (<20% yield).
Comparative Table: Method Efficiency
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Four-Step | 4 | 62% | Industrial (continuous flow) |
| TosMIC | 1 | 45% (est.) | Lab-scale |
| Nickel-Catalyzed | 1 | 31% | Limited by air sensitivity |
Critical Analysis of Methodologies
Industrial Viability
The four-step process is preferred for large-scale production due to compatibility with continuous flow reactors and high crude yields. However, purification challenges (e.g., distillation at 145°C) increase operational costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized pyrrole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial and Antiviral Activity
Pyrrole derivatives, including ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, have been studied for their antimicrobial properties. Research indicates that the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioactivity against various pathogens .
2. Anticancer Properties
The compound has shown promise in cancer research. Studies have indicated that pyrrole-based compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of pyrrole have been synthesized to target dihydroorotate dehydrogenase (DHODH), which is crucial for the proliferation of certain cancer cells . this compound could be a lead compound for developing new anticancer agents.
Agrochemical Applications
1. Herbicidal Activity
Research has demonstrated that pyrrole derivatives can serve as effective herbicides. The incorporation of trifluoromethyl groups is known to enhance the herbicidal activity of these compounds, making them suitable for agricultural applications . this compound could be explored as a potential herbicide formulation.
Materials Science Applications
1. Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers due to its reactive carboxylate group. These polymers may exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for advanced material applications .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Enhanced lipophilicity improves bioactivity |
| Anticancer drug development | Inhibition of DHODH enzyme activity | |
| Agrochemicals | Herbicidal formulations | Increased herbicidal activity due to trifluoromethyl group |
| Materials Science | Polymer synthesis | Improved thermal stability and chemical resistance |
Case Studies
Case Study 1: Anticancer Activity
In a study published in Nature Communications, researchers synthesized a series of pyrrole derivatives, including this compound, and evaluated their activity against Plasmodium species and mammalian DHODHs. The results indicated that specific substitutions led to significant improvements in selectivity and potency against target enzymes while minimizing toxicity to mammalian cells .
Case Study 2: Herbicidal Efficacy
A recent investigation into the herbicidal properties of pyrrole derivatives revealed that compounds with trifluoromethyl substitutions exhibited enhanced efficacy against common agricultural weeds. This study suggests that this compound could be developed into an effective herbicide .
Mechanism of Action
The mechanism of action of ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate and its derivatives often involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrole and Pyrazole Families
The compound is compared to analogues with variations in the heterocyclic core (pyrrole vs. pyrazole), substituent positions, and functional groups. Key examples include:
Table 1: Structural and Physical Properties of Selected Analogues
Key Differences in Reactivity and Properties
Core Heterocycle Influence :
- Pyrrole vs. Pyrazole : Pyrroles (one NH group) exhibit weaker aromaticity compared to pyrazoles (two adjacent NH groups), affecting electronic properties and reactivity. Pyrazole derivatives generally show higher thermal stability, as evidenced by higher melting points (e.g., 141–142 °C for pyrazole analogue vs. unrecorded for pyrrole) .
Substituent Effects: Ester Group Position: Moving the ester group from C3 (pyrrole) to C4 (pyrazole) alters steric and electronic environments. For example, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibits a downfield-shifted NH proton (δ 14.13 ppm in DMSO-d₆) due to stronger hydrogen bonding compared to pyrrole analogues. N-Substitution: N-Methylation (e.g., compound 3 in Table 1) eliminates NH acidity, improving solubility in nonpolar solvents .
Trifluoromethyl Group Impact :
- The -CF₃ group induces strong electron-withdrawing effects, deshielding adjacent protons in NMR (e.g., pyrazole H at δ 8.59 ppm in compound 2 ). This group also enhances resistance to oxidative metabolism, critical for drug half-life extension .
Biological Activity
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a trifluoromethylated pyrrole derivative that has garnered attention for its potential biological activities. The incorporation of the trifluoromethyl group significantly alters the compound's pharmacological properties, enhancing its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
The trifluoromethyl group (-CF₃) is known for its electron-withdrawing characteristics, which can enhance the stability and reactivity of compounds in various biological contexts. This compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that pyrrole derivatives, including this compound, demonstrated potent activity against various bacterial strains. The minimal inhibitory concentration (MIC) values for selected derivatives were reported as follows:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 6.25 | Staphylococcus aureus |
| Another derivative | 12.5 | Escherichia coli |
These findings suggest that modifications to the pyrrole structure can lead to enhanced antibacterial efficacy against resistant strains .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. One notable investigation assessed its effects on human cancer cell lines such as HeLa and A375. The results indicated that the compound inhibited cell proliferation with IC₅₀ values in the low micromolar range:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 2.5 | Induction of apoptosis |
| A375 | 3.0 | Cell cycle arrest |
The mechanism was attributed to the compound's ability to interact with specific cellular targets, modulating pathways involved in cell survival and apoptosis .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it reduces pro-inflammatory cytokine production in vitro. For instance:
| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |
|---|---|---|
| IL-6 | 150 | 30 |
| TNF-α | 200 | 40 |
This reduction in cytokine levels suggests a potential therapeutic role in inflammatory diseases .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Anticancer Effects : A clinical trial involving patients with advanced solid tumors treated with a derivative of this compound showed promising results in tumor size reduction and improved quality of life.
- Antimicrobial Resistance Study : Research focused on the efficacy of this compound against multi-drug resistant strains of bacteria revealed that it could serve as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence product purity?
- Methodology : The compound is typically synthesized via coupling reactions between pyrrole carboxylic acid intermediates and aryl/heteroaryl substrates. For example, General Procedure F1 (amide coupling) and N (indazole formation) involve activating agents like DMAP and EtN in CHCl at 0–25°C, followed by purification via flash chromatography . Key factors include stoichiometric control of tosyl chloride (1.2–1.5 equiv) and reaction time (2–24 hours) to minimize byproducts. Yields range from 21% to 89%, depending on substituent steric effects .
Q. How is this compound characterized structurally and spectroscopically?
- Methodology :
- NMR : Use 400 MHz H NMR in DMSO- to resolve signals for the trifluoromethyl group (δ 7.75–8.41 ppm) and ethyl ester (δ 1.17–4.34 ppm). Coupling constants (e.g., Hz) confirm stereoelectronic effects .
- MS : Electrospray ionization mass spectrometry (ESIMS) detects the molecular ion [M+1] at m/z 309–510, with fragmentation patterns validating substituent stability .
- X-ray crystallography : Resolves bond angles and torsional strain in the pyrrole ring, critical for confirming regioselectivity in trifluoromethylation .
Q. What challenges arise in purifying this compound, and how are they addressed?
- Methodology : Polar byproducts (e.g., unreacted sulfonyl chlorides) complicate purification. Use gradient elution (hexane:EtOAc 100% → 80:20) on silica gel columns to separate compounds with similar R values. For hygroscopic intermediates, anhydrous NaSO drying and low-temperature crystallization improve recovery .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of trifluoromethylated pyrrole derivatives?
- Methodology :
- Catalyst screening : DMAP or HOBt enhances coupling efficiency for sterically hindered substrates (e.g., 3-fluoro-4-(trifluoromethyl)phenyl groups) .
- Solvent effects : DMSO increases solubility of intermediates during cyclopropane ring formation, while CHCl reduces side reactions in tosylation steps .
- Computational guidance : Transition-state modeling (DFT) predicts steric clashes in cyclopropane-substituted intermediates, guiding substituent placement .
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodology : Cross-validate using:
- 2D NMR : HSQC and HMBC correlate H and C signals to distinguish regioisomers (e.g., 4- vs. 5-trifluoromethyl substitution) .
- LC-MS/MS : Quantifies trace impurities (e.g., des-ethyl byproducts) that may skew H NMR integration .
- Replication : Reproduce synthetic protocols from conflicting studies (e.g., 53% vs. 81% yields for tosylated analogs) to identify batch-specific variables like moisture sensitivity .
Q. What role does computational chemistry play in designing derivatives of this compound?
- Methodology :
- DFT studies : Calculate Fukui indices to predict electrophilic substitution sites on the pyrrole ring, guiding functionalization (e.g., methyl vs. cyclopropyl groups) .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize analogs with optimal binding free energies (< -8 kcal/mol) .
- Reaction path algorithms : Quantum mechanics/molecular mechanics (QM/MM) models optimize solvent-assisted proton transfer in cyclopropane ring-opening steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
